Soretolide

Epilepsy Drug Development Phase II Clinical Trial

Soretolide is a discontinued benzamide anticonvulsant that uniquely inhibits phenytoin metabolism, making it essential for DDI research. Unlike carbamazepine, it exhibits sex-dependent pharmacokinetics with higher brain exposure in females. It is ideal for CYP450 inhibition assays and translational failure analysis. This specialized reference standard is available only as a research chemical.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 130403-08-6
Cat. No. B152337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoretolide
CAS130403-08-6
Synonyms2,6-dimethylbenzamide-N-(5-methyl-3-isoxazole)
D 2916
D2916
soretolide
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)NC2=NOC(=C2)C
InChIInChI=1S/C13H14N2O2/c1-8-5-4-6-9(2)12(8)13(16)14-11-7-10(3)17-15-11/h4-7H,1-3H3,(H,14,15,16)
InChIKeyGBTKANSDFYFQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soretolide (CAS 130403-08-6): A Discontinued Third-Generation Antiepileptic for Procurement and Research


Soretolide, also known as D-2916, is an orally active benzamide derivative that was under investigation by Laboratoires Biocodex as a third-generation antiepileptic drug (AED) [1]. Its mechanism of action is undefined, though it shares a similar anticonvulsant profile to carbamazepine in animal models, demonstrating efficacy in the maximal electroshock (MES) test but poor activity against pentylenetetrazole (PTZ)-induced seizures [1]. Soretolide is distinct in its ability to inhibit the metabolism of phenytoin, a first-generation AED, which is a key differentiator for in vitro and in vivo drug-drug interaction studies . The compound is now only available as a research chemical, as its clinical development was discontinued.

Why Soretolide (CAS 130403-08-6) Cannot Be Simply Replaced by In-Class Alternatives Like Carbamazepine


Although Soretolide's in vivo anticonvulsant profile in the MES test is described as 'similar' to carbamazepine, it is not interchangeable for research purposes [1]. Soretolide possesses a unique drug interaction profile that is not shared by carbamazepine: it actively inhibits the metabolism of phenytoin . This functional distinction means that substituting Soretolide with another AED would yield different results in studies focused on polypharmacy, drug-drug interactions, or CYP450 metabolism. Furthermore, Soretolide demonstrates a sex-dependent pharmacokinetic difference, with female rats exhibiting higher brain concentrations and longer half-lives of the active metabolite D3187 [2]. Therefore, generic substitution would compromise the integrity of experiments designed around these specific pharmacological properties.

Quantitative Evidence for Soretolide (CAS 130403-08-6) Differentiation in Preclinical Epilepsy Models


Soretolide's Clinical Development Outcome Versus Carbamazepine

Soretolide's clinical development path diverged from that of the established drug carbamazepine. While carbamazepine is a globally approved first-line treatment for focal seizures, Soretolide's development was halted after reaching Phase II trials [1]. This distinction is critical for researchers studying failed or discontinued drug candidates or for those seeking a compound with a defined, non-optimized clinical profile for use as a comparator.

Epilepsy Drug Development Phase II Clinical Trial

Soretolide's Distinct Drug-Drug Interaction: Phenytoin Metabolism Inhibition

Soretolide is a potent inhibitor of phenytoin metabolism . This interaction profile is a key differentiator from carbamazepine, which is a potent inducer of cytochrome P450 enzymes and thereby accelerates the metabolism of many co-administered drugs, including phenytoin [1]. This functional opposition makes Soretolide a valuable tool for studying inhibitory, rather than inductive, drug-drug interactions in polytherapy models.

Drug-Drug Interaction Pharmacokinetics Phenytoin

Sex-Dependent Pharmacokinetics and Active Metabolite D3187

Soretolide's disposition in rats is characterized by a significant sex difference in metabolism, which is not a typical feature of many older AEDs like carbamazepine. Female rats exhibit higher brain concentrations and longer half-lives of total radioactivity compared to males [1]. This difference is attributed to a sex-dependent hydroxylation pathway that leads to the formation of the active metabolite D3187 in females [1].

Pharmacokinetics Sex Differences Metabolism

Optimal Research and Procurement Scenarios for Soretolide (CAS 130403-08-6)


Investigating AED Polytherapy and CYP450-Mediated Drug-Drug Interactions

Given its specific and documented role as an inhibitor of phenytoin metabolism , Soretolide is a specialized tool for in vitro and in vivo studies focused on drug-drug interactions within antiepileptic drug polytherapy. It is particularly useful for modeling inhibitory interactions, in direct contrast to enzyme inducers like carbamazepine. Procurement is justified for researchers needing a compound with a defined, non-inductive interaction profile for CYP450 enzyme assays or pharmacokinetic interaction studies in rodents.

Studying Discontinued Drug Candidates and Failed Clinical Development

Soretolide represents a well-documented case of a compound that showed promise in preclinical MES models but was ultimately discontinued after Phase II clinical trials [1]. This makes it a valuable reference standard for research groups studying the factors that contribute to late-stage drug development failure, or as a comparator compound in pharmacoeconomic analyses and reviews of third-generation AEDs. Its procurement is essential for building a library of 'failed' clinical candidates for translational research.

Modeling Sex-Dependent Pharmacokinetics and Metabolism

Soretolide's unique, sex-dependent metabolism leads to the formation of the active metabolite D3187 and results in higher drug exposure in female rats [2]. This well-characterized phenomenon makes it an excellent model compound for academic and industrial research into the impact of biological sex on drug absorption, distribution, metabolism, and excretion (ADME). Studies aiming to elucidate the mechanisms behind sex differences in pharmacokinetics or to screen for such effects in new chemical entities can use Soretolide as a positive control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Soretolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.